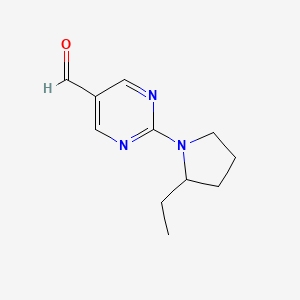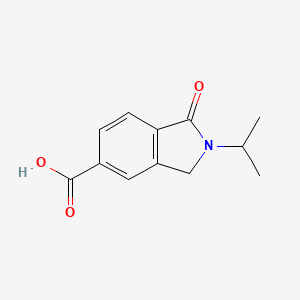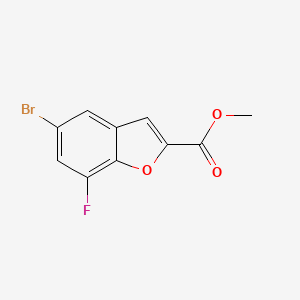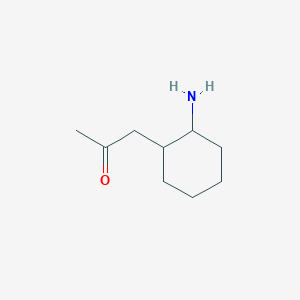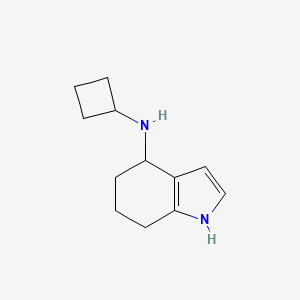
N-Cyclobutyl-4,5,6,7-tetrahydro-1H-indol-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Cyclobutyl-4,5,6,7-tetrahydro-1H-indol-4-amine is a chemical compound with the molecular formula C12H18N2. It is a derivative of indole, a significant heterocyclic system in natural products and drugs. This compound is primarily used for research purposes and has various applications in scientific studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Cyclobutyl-4,5,6,7-tetrahydro-1H-indol-4-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of cyclobutylamine with indole derivatives under controlled temperature and pressure conditions. The reaction may require catalysts to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through crystallization or chromatography to obtain the desired compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
N-Cyclobutyl-4,5,6,7-tetrahydro-1H-indol-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens and alkylating agents are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxide derivatives, while reduction can produce various amine derivatives.
Scientific Research Applications
N-Cyclobutyl-4,5,6,7-tetrahydro-1H-indol-4-amine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research explores its potential therapeutic applications, including its role in drug development.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-Cyclobutyl-4,5,6,7-tetrahydro-1H-indol-4-amine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact pathways and targets involved.
Comparison with Similar Compounds
Similar Compounds
1,5,6,7-Tetrahydro-4H-indol-4-one: Another indole derivative with similar structural features.
Cyclobutylamine: A precursor used in the synthesis of N-Cyclobutyl-4,5,6,7-tetrahydro-1H-indol-4-amine.
Uniqueness
This compound is unique due to its specific cyclobutyl substitution, which imparts distinct chemical and biological properties compared to other indole derivatives. This uniqueness makes it valuable for specialized research applications.
Properties
Molecular Formula |
C12H18N2 |
|---|---|
Molecular Weight |
190.28 g/mol |
IUPAC Name |
N-cyclobutyl-4,5,6,7-tetrahydro-1H-indol-4-amine |
InChI |
InChI=1S/C12H18N2/c1-3-9(4-1)14-12-6-2-5-11-10(12)7-8-13-11/h7-9,12-14H,1-6H2 |
InChI Key |
XAYNYTIPWPILBS-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C1)NC2CCCC3=C2C=CN3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


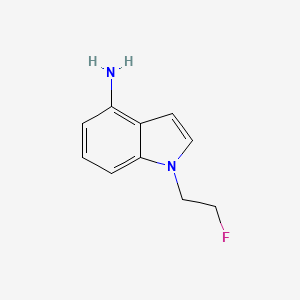

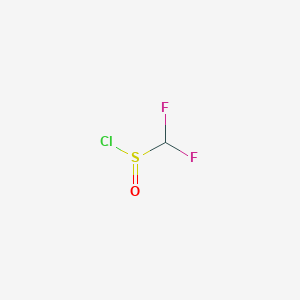
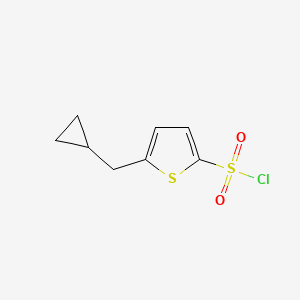
![Ethyl 1-oxaspiro[2.7]decane-2-carboxylate](/img/structure/B13156017.png)


